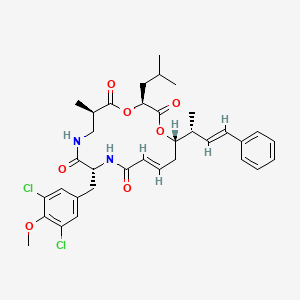

Cryptophycin 175

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C35H42Cl2N2O7 |

|---|---|

Molecular Weight |

673.6 g/mol |

IUPAC Name |

(3S,6R,10R,13E,16S)-10-[(3,5-dichloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E,2R)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone |

InChI |

InChI=1S/C35H42Cl2N2O7/c1-21(2)16-30-35(43)45-29(22(3)14-15-24-10-7-6-8-11-24)12-9-13-31(40)39-28(33(41)38-20-23(4)34(42)46-30)19-25-17-26(36)32(44-5)27(37)18-25/h6-11,13-15,17-18,21-23,28-30H,12,16,19-20H2,1-5H3,(H,38,41)(H,39,40)/b13-9+,15-14+/t22-,23-,28-,29+,30+/m1/s1 |

InChI Key |

WTWQLCDDGYJOLG-GAWFYVAGSA-N |

Isomeric SMILES |

C[C@@H]1CNC(=O)[C@H](NC(=O)/C=C/C[C@H](OC(=O)[C@@H](OC1=O)CC(C)C)[C@H](C)/C=C/C2=CC=CC=C2)CC3=CC(=C(C(=C3)Cl)OC)Cl |

Canonical SMILES |

CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C=CC2=CC=CC=C2)CC3=CC(=C(C(=C3)Cl)OC)Cl |

Synonyms |

cryptophycin 175 cryptophycin-175 |

Origin of Product |

United States |

Natural Occurrence and Specific Characterization of Cryptophycin 175

Isolation and Identification of Cryptophycin (B1240208) 175 from Cyanobacterial Sources

Cryptophycin 175, along with several other cryptophycin analogs, has been isolated from the terrestrial cyanobacterium (blue-green alga) Nostoc sp., specifically the strain GSV 224. researchgate.netfrontiersin.orgacs.org The isolation process typically involves extracting the lyophilized cyanobacterial cells with a solvent mixture, such as acetonitrile (B52724) and dichloromethane. acs.org This crude extract is then subjected to various chromatographic techniques, including reversed-phase flash chromatography and high-performance liquid chromatography (HPLC), to separate the different cryptophycin analogs. acs.org this compound has been identified as a trace constituent of these extracts. acs.org Further studies have also identified Nostoc muscorum isolated from Iraqi soil as a producer of cryptophycin, highlighting the potential for discovering these compounds in diverse geographical locations. uobasrah.edu.iq

This compound in the Context of Naturally Occurring Cryptophycin Analogs

The cryptophycins are a large family of related compounds, with over 28 naturally occurring derivatives identified to date. researchgate.net These analogs primarily differ in the substituents at various positions of their shared 16-membered macrocyclic structure. frontiersin.orgnih.gov this compound is one of many such analogs produced by Nostoc sp. GSV 224. researchgate.netfrontiersin.org Its discovery alongside other analogs like cryptophycin-46 and -176 from the same organism underscores the biosynthetic diversity within this cyanobacterial strain. acs.org

Below is a table comparing this compound to some of its naturally occurring analogs, highlighting the variations in their chemical structures.

| Compound | Key Structural Difference from Cryptophycin 1 | Source Organism |

| This compound | O-methyl analog of cryptophycin-45, featuring two chlorine atoms and a methoxyl group on the aromatic ring of Unit B. frontiersin.orgacs.org | Nostoc sp. GSV 224 frontiersin.orgacs.org |

| Cryptophycin 38 | Stereoisomer of cryptophycin-1 with an S,S epoxide group in Unit A. researchgate.net | Nostoc sp. GSV 224 researchgate.net |

| Cryptophycin 326 | Analog of cryptophycin-21 with two chlorine atoms positioned ortho to the methoxy (B1213986) group in Unit B. researchgate.net | Nostoc sp. GSV 224 researchgate.net |

| Cryptophycin 327 | Geometric isomer of cryptophycin-1, possessing a cis Δ²-double bond in Unit A. researchgate.net | Nostoc sp. GSV 224 researchgate.net |

| Cryptophycin 46 | Epimer of cryptophycin-3, having an S configuration at C-10 (C-2 in Unit B). acs.org | Nostoc sp. GSV 224 acs.org |

Distinct Structural Features of this compound

The general structure of cryptophycins is a 16-membered macrocycle that can be retrosynthetically divided into four units: A, B, C, and D. nih.govthieme-connect.de this compound's unique properties arise from specific substitutions, particularly within Unit B.

Analysis of Substituent Patterns in Unit B

Unit B of the cryptophycins is derived from a tyrosine amino acid. thieme-connect.de In this compound, this unit is a 3,5-dichloro-4-methoxyphenyl group. frontiersin.orguni.lu This specific substitution pattern, with two chlorine atoms and a methoxyl group on the aromatic ring, is a key characteristic that distinguishes it from many other cryptophycin analogs. researchgate.netfrontiersin.org For instance, this compound is specifically described as the O-methyl analog of cryptophycin-45. acs.org

The table below details the structural units of this compound.

| Structural Unit | Description |

| Unit A | (E,2R)-4-phenylbut-3-en-2-yl moiety |

| Unit B | (3,5-dichloro-4-methoxyphenyl)methyl group frontiersin.orguni.lu |

| Unit C | Methyl group |

| Unit D | 2-methylpropyl group |

Stereochemical Elucidation and Relationship to Other Cryptophycins

The absolute stereochemistry of the cryptophycins is crucial for their biological activity. nih.gov The stereochemistry of this compound has been related to that of known cryptophycins through synthetic and spectral analysis. acs.org While the core macrocycle shares stereochemical features with other cryptophycins, the specific configuration of its substituents contributes to its distinct identity. For example, while Cryptophycin 46, another analog from Nostoc sp. GSV 224, is an epimer of cryptophycin-3 with an S configuration at C-10 (C-2 in Unit B), the stereochemistry of this compound is defined by its relationship to cryptophycin-45. acs.org The absolute configuration of the Cα in Unit B of cryptophycins has been a subject of detailed study, with X-ray crystallography of related compounds confirming an R-configuration, which is also present in the synthetically produced derivatives used in structural studies. nih.gov

Biosynthesis and Chemoenzymatic Pathways of Cryptophycins

Cryptophycin (B1240208) Biosynthetic Gene Cluster Elucidation

The genetic blueprint for cryptophycin production is encoded within a dedicated biosynthetic gene cluster (BGC). The elucidation of this cluster, first identified in Nostoc sp., revealed a contiguous stretch of DNA, approximately 45 kilobases in length, housing all the necessary genes for the assembly and modification of the cryptophycin scaffold. nih.govnih.gov This discovery was a significant breakthrough, enabling the functional characterization of the individual biosynthetic enzymes and paving the way for targeted genetic manipulation. nih.gov

The core of the cryptophycin BGC is composed of two large, modular type I polyketide synthase (PKS) genes, crpA and crpB, and two non-ribosomal peptide synthetase (NRPS) genes, crpC and crpD. nih.govnih.gov These genes are responsible for the sequential assembly of the four building blocks, designated as units A, B, C, and D, that constitute the cryptophycin macrocycle. In addition to these core synthesis genes, the cluster also contains genes for several tailoring enzymes, including a crucial P450 epoxidase (crpE), which are responsible for post-assembly modifications that are critical for the biological activity of the final molecule. nih.gov The organization of the cryptophycin gene cluster provides a clear roadmap for the biosynthetic logic of this potent natural product.

Enzymatic Components in Cryptophycin Biosynthesis

The biosynthesis of cryptophycins is a highly orchestrated process catalyzed by a series of specialized enzymes. The modular nature of the PKS and NRPS enzymes allows for the stepwise condensation of specific precursor units, while subsequent tailoring enzymes refine the structure to yield the final bioactive compounds. Two of the most critical enzymes in this pathway are the CrpD thioesterase and the CrpE P450 epoxidase.

Role of CrpD Thioesterase

The CrpD protein is a bimodular NRPS that plays a pivotal role in the late stages of cryptophycin assembly. nih.gov Its second module (CrpD-M2) is particularly noteworthy, comprising a unique arrangement of condensation (C), adenylation (A), ketoreduction (KR), and thiolation (T) domains. nih.gov A key function of CrpD lies within its thioesterase (TE) domain, which is responsible for the crucial macrocyclization step. beilstein-journals.org

The CrpD thioesterase (CrpTE) catalyzes the head-to-tail cyclization of the linear seco-cryptophycin precursor, forming the 16-membered depsipeptide ring that is characteristic of the cryptophycin family. beilstein-journals.orgnih.gov This enzymatic cyclization is highly efficient and demonstrates remarkable tolerance for structural variations in the linear substrate. beilstein-journals.org This flexibility has been exploited in chemoenzymatic approaches to generate a diverse array of cryptophycin analogs. By supplying synthetic linear precursors with modified unit A, B, or C, the CrpTE can effectively catalyze their cyclization, leading to the production of novel cryptophycins that are not found in nature. nih.govacs.org The catalytic promiscuity of CrpTE makes it a powerful biocatalyst for the combinatorial biosynthesis of new cryptophycin derivatives. acs.org

| Enzyme | Function | Domains | Significance in Biosynthesis |

| CrpD Thioesterase (CrpTE) | Macrocyclization of the linear cryptophycin precursor. | Thioesterase (TE) | Catalyzes the formation of the 16-membered depsipeptide ring, a critical step for the compound's structure and activity. |

Function of CrpE P450 Epoxidase

The CrpE enzyme is a cytochrome P450 epoxidase that introduces a key structural feature into the cryptophycin molecule: an epoxide ring on unit A. nih.govacs.org This modification is critical for the high potency of many cryptophycin analogs. The CrpE-catalyzed epoxidation is highly regio- and stereospecific, installing a β-epoxide between the C2' and C3' positions of the styrenyl side chain of the macrocyclic precursor. nih.govacs.org

For instance, CrpE catalyzes the conversion of cryptophycin-4 to cryptophycin-2 in a highly specific manner. nih.gov The enzyme exhibits a high degree of stereoselectivity, ensuring the formation of the biologically active β-epoxide isomer. google.com Despite this specificity for the epoxide configuration, CrpE has been shown to be tolerant of structural modifications in other parts of the cryptophycin macrocycle. nih.govacs.org This substrate flexibility allows for the chemoenzymatic synthesis of novel epoxidized cryptophycin analogs. By coupling the CrpD thioesterase-mediated macrocyclization with the CrpE-catalyzed epoxidation, it is possible to generate a variety of new cryptophycins with altered properties. researchgate.net

| Enzyme | Function | Reaction Type | Stereospecificity |

| CrpE P450 Epoxidase | Introduction of an epoxide on unit A. | Epoxidation | Specifically installs a β-epoxide at the C2'-C3' position. |

Precursor-Directed Biosynthesis and Engineered Production of Analogs

The elucidation of the cryptophycin biosynthetic pathway has enabled the use of precursor-directed biosynthesis and chemoenzymatic strategies to generate novel analogs. These approaches leverage the inherent flexibility of the biosynthetic enzymes to incorporate unnatural building blocks into the cryptophycin scaffold, leading to the creation of derivatives with potentially improved therapeutic properties. acs.orgacs.org

In precursor-directed biosynthesis, synthetic analogs of the natural precursor units are fed to the cryptophycin-producing organism. rsc.org The biosynthetic machinery can then incorporate these unnatural precursors, resulting in the production of new cryptophycin derivatives. For example, feeding various phenylalanine derivatives has led to the incorporation of these artificial amino acids into the cryptophycin structure. acs.org This technique has been successfully employed to generate a number of new analogs, including those with modifications in unit A and unit C, such as the production of cryptophycin 52. acs.org

Chemoenzymatic synthesis offers a more controlled approach, combining chemical synthesis of modified precursors with enzymatic transformations. nih.gov This strategy has been extensively used to explore the substrate flexibility of the CrpD thioesterase and CrpE epoxidase. beilstein-journals.orgacs.org For instance, a variety of linear seco-cryptophycin intermediates with heterocyclic aromatic groups in place of the native benzyl (B1604629) group of unit A have been chemically synthesized. acs.org These synthetic precursors were then efficiently cyclized by the CrpTE, demonstrating the remarkable versatility of this enzyme. acs.org Subsequent treatment with CrpE allowed for the epoxidation of these novel macrocycles. acs.org This chemoenzymatic approach has led to the discovery of highly potent cryptophycin analogs, including a des-β-epoxy analog with low picomolar potency. acs.org

| Method | Description | Example of Generated Analog |

| Precursor-Directed Biosynthesis | Feeding unnatural precursors to the producing organism for incorporation into the final product. rsc.org | Cryptophycin 52 (modification in unit C). acs.org |

| Chemoenzymatic Synthesis | Combination of chemical synthesis of precursors and enzymatic transformations. nih.gov | Analogs with heterocyclic aromatic groups in unit A. acs.org |

These engineered biosynthesis strategies provide powerful tools for the diversification of the cryptophycin scaffold, enabling the generation of new compounds with potentially enhanced efficacy and reduced toxicity.

Molecular Mechanism of Action of Cryptophycins

Interaction with Tubulin Heterodimers

The primary molecular target of cryptophycins is the αβ-tubulin heterodimer, the building block of microtubules. nih.gov These compounds bind directly to tubulin, initiating a cascade of events that ultimately disrupts the delicate balance of microtubule polymerization and depolymerization. acs.org Recent high-resolution structural studies have provided unprecedented insight into the specific binding sites and the conformational consequences of this interaction.

Tubulin Binding Site Elucidation: Maytansine (B1676224) Site (Site 1)

Initial biochemical and later structural studies have definitively identified a primary binding site for cryptophycins on the β-subunit of the tubulin heterodimer. core.ac.ukresearchgate.net This site is located at the interface between tubulin dimers and significantly overlaps with the binding site of another potent microtubule inhibitor, maytansine. nih.govoxfordreference.com Consequently, this location is often referred to as the maytansine site or, more broadly, the vinca (B1221190) domain. core.ac.ukoxfordreference.com

A high-resolution 2.2 Å X-ray crystal structure of a cryptophycin (B1240208) derivative in complex with the αβ-tubulin heterodimer has elucidated the precise atomic interactions. researchgate.netrcsb.orgnih.gov This primary binding location, designated Site 1, is a pocket on the surface of β-tubulin formed by several structural elements, including helices H3', H11, H11', and the T3, T5, and H11-H11' loops. nih.govresearchgate.net

The interaction is characterized by specific contacts:

The chloro-O-methyl-tyrosine residue (Unit B) of the cryptophycin molecule inserts towards helix H11 and the H11-H11' loop. nih.gov

The methyl-epoxide-phenyl moiety (Unit A) settles into a hydrophobic pocket created by β-tubulin residues Asn101, Asn102, Val182, Phe404, and Tyr407. nih.gov

Hydrogen bonds are formed between the cryptophycin molecule and β-tubulin residues, including Asn101, Asn102, and Val181, anchoring the ligand in place. nih.gov

Identification of the Beta-Tubulin T5-Loop Site (Site 2)

A significant breakthrough in understanding the cryptophycin mechanism was the discovery of a second, distinct binding site on β-tubulin. researchgate.netrcsb.org This novel site, termed the βT5-loop site, is located adjacent to the maytansine site and serves as a bridge to the vinca alkaloid domain. nih.govresearchgate.netnih.gov Cryptophycins are the first natural product ligands identified to bind to this specific site. nih.govrcsb.org

Key features of this secondary interaction include:

Location : The site is a cavity formed by residues Pro173 and Pro175 within the T5-loop and Pro184 of helix H5 on β-tubulin. nih.gov

Affinity : This is considered a lower-affinity binding site compared to the primary maytansine site. nih.gov

Functional Importance : The T5-loop is a functionally critical region of β-tubulin, playing a key role in the exchange of guanosine (B1672433) nucleotides and in mediating the longitudinal contacts between tubulin dimers in a microtubule protofilament. researchgate.netrcsb.orgnih.gov The discovery of a ligand that binds this site opens new possibilities for the rational design of novel microtubule-targeting agents. rcsb.orgnih.gov

Overlap with Vinca Alkaloid Binding Domain

The binding region for cryptophycins has long been associated with the vinca alkaloid binding domain on tubulin. core.ac.ukmdpi.com This is supported by several lines of evidence. For instance, cryptophycins non-competitively inhibit the binding of vinblastine (B1199706) to tubulin. core.ac.ukacs.org Furthermore, enzymatic digestion patterns of tubulin with trypsin and chymotrypsin (B1334515) are identical when the protein is treated with either cryptophycin or vinblastine, strongly suggesting that they occupy an overlapping region that induces similar conformational states. core.ac.uknih.gov

However, the interaction is not identical. The effects of cryptophycin 1 on tryptic digests differ from those of other agents that bind the vinca site, like maytansine and rhizoxin. nih.gov This indicates that while the binding sites overlap, the precise molecular contacts are distinct. The vinca domain is now understood to be a large and complex region on β-tubulin, capable of accommodating various complex natural products through different, sometimes overlapping, subsites. The discovery of the βT5-loop site further refines this understanding, showing it acts as a structural bridge between the maytansine and vinca sites. researchgate.netnih.gov

| Summary of Cryptophycin Binding Interactions with Tubulin | |

| Binding Site | Description & Evidence |

| Maytansine Site (Site 1) | The primary, high-affinity binding site on β-tubulin, overlapping with the maytansine binding pocket. Confirmed by X-ray crystallography and cryo-EM. nih.govnih.govresearchgate.net |

| βT5-Loop Site (Site 2) | A second, lower-affinity binding site involving the T5-loop of β-tubulin, bridging the maytansine and vinca domains. Cryptophycins are the first natural ligands known to bind here. nih.govresearchgate.netrcsb.org |

| Vinca Alkaloid Domain Overlap | Functional and biochemical evidence shows cryptophycin binding overlaps with the vinca alkaloid site, supported by non-competitive inhibition of vinblastine binding and identical enzymatic protection patterns. core.ac.ukacs.orgnih.gov |

Allosteric Modulation of Tubulin Conformation

The binding of cryptophycin to tubulin is not a simple lock-and-key interaction; it induces significant allosteric conformational changes in the tubulin heterodimer. nih.gov These changes affect both the α- and β-tubulin subunits. nih.govacs.org Cryo-electron microscopy and proteolysis protection assays have revealed that upon binding, cryptophycin induces a curved conformation in the tubulin dimer that is incompatible with the straight lattice structure of a normal microtubule. researchgate.netnih.gov

This induced curvature is dramatic, with analysis of the tubulin-cryptophycin complex showing a 13° bend within the dimer (intradimer) and a 32° bend between adjacent dimers (interdimer). acs.org These conformational shifts, particularly in key structural elements like helices H8 and H10, prevent the proper longitudinal association of tubulin dimers. nih.gov Instead of assembling into protofilaments, the cryptophycin-bound tubulin is sequestered into non-functional, ring-shaped oligomers, typically composed of eight tubulin dimers. nih.govresearchgate.netcapes.gov.br This sequestration effectively depletes the pool of assembly-competent tubulin in the cell.

Impact on Microtubule Dynamics

Microtubules are inherently dynamic structures, constantly undergoing phases of growth (polymerization) and shrinkage (depolymerization) in a process known as dynamic instability. This process is essential for their cellular functions, especially in the mitotic spindle. Cryptophycins exert their potent antimitotic effect by profoundly disrupting this dynamic equilibrium. nih.govacs.org

Induction of Microtubule Destabilization

Cryptophycin-1 is a potent microtubule-destabilizing agent. nih.gov Its primary mechanism involves direct interaction with tubulin, the protein subunit that polymerizes to form microtubules. wikipedia.orgcreative-biolabs.com By binding to tubulin, cryptophycin-1 inhibits its polymerization into microtubules, a process essential for the formation of the mitotic spindle during cell division. capes.gov.br

Research indicates that cryptophycin-1 can reduce the in vitro polymerization of microtubules by 50% at a drug-to-tubulin ratio of just 0.1. capes.gov.br It achieves this not by altering the critical concentration of tubulin required for assembly, but by causing substoichiometric reductions in the amount of tubulin capable of polymerizing. capes.gov.br Furthermore, the compound actively depolymerizes microtubules that have already formed. capes.gov.br This leads to a net depletion of cellular microtubules, disrupting the critical tubulin-microtubule equilibrium. nih.govcreative-biolabs.com The effects of cryptophycin-1 are persistent, as tubulin treated with the compound remains unable to polymerize effectively even after the concentration of free cryptophycin is reduced to sub-inhibitory levels. capes.gov.br

Formation of Tubulin Oligomers and Ring Structures

A distinctive feature of cryptophycin-1's interaction with tubulin is the induction of tubulin oligomers that form unique, ring-like structures. researchgate.netcapes.gov.br Unlike the spiral aggregates induced by other agents like vinblastine, cryptophycin-1 causes tubulin dimers to curve and assemble into small, single-walled rings. researchgate.net

Detailed analysis through cryo-electron microscopy and other biophysical methods has provided specific characteristics of these structures.

Size and Composition : The rings induced by cryptophycin-1 have a consistent diameter of approximately 24 nanometers. researchgate.netnist.govnih.gov These structures are composed of eight αβ-tubulin heterodimers, corresponding to a mass of about 0.81 MDa. researchgate.netnih.gov

Induced Curvature : The formation of these rings is a result of significant conformational changes in the tubulin dimer upon cryptophycin binding. The compound induces two distinct points of curvature: an approximate 13-degree bend within the tubulin dimer (intradimer) and a more pronounced 32-degree bend between adjacent dimers (interdimer). nih.govnih.gov Binding of the drug to the β-tubulin subunit is believed to trigger these conformational shifts that affect both the α and β subunits. researchgate.netnih.gov

These findings suggest that cryptophycin-1 sequesters tubulin into non-functional, curved oligomers, further contributing to the depletion of assembly-competent tubulin in the cell. nih.gov

Suppression of Microtubule Dynamic Instability

Beyond causing net microtubule depolymerization at higher concentrations, cryptophycin-1 is an exceptionally potent suppressor of microtubule dynamic instability, a critical property of microtubules required for their function, particularly during mitosis. This suppression occurs at very low, nanomolar concentrations, often without causing a significant change in the total microtubule polymer mass.

Quantitative video microscopy has revealed that cryptophycin-1 affects several parameters of dynamic instability:

It strongly reduces the rate of microtubule shortening (depolymerization).

It decreases the length of microtubule segments lost during a shortening event.

It also inhibits the rate and extent of microtubule growth (polymerization), though its effect on shortening is more pronounced.

It enhances the frequency of "rescue" events, where a shrinking microtubule switches back to a growing state.

This powerful kinetic stabilization effectively freezes the microtubules, rendering them static and unable to perform the dynamic functions necessary for chromosome segregation during mitosis. It is suggested that cryptophycin-1 achieves this by binding with high affinity to the ends of microtubules, creating a stabilizing cap that perturbs the kinetic events of tubulin subunit addition and loss.

Table 1: Effect of Cryptophycin-1 on Microtubule Dynamic Instability Parameters

| Parameter | Effect of Cryptophycin-1 | Note |

|---|---|---|

| Shortening Rate | Strongly suppressed | A 44% reduction was observed at a 20 nM concentration. |

| Growing Rate | Suppressed | The effect is less strong compared to the inhibition of shortening. |

| Rescue Frequency | Increased | Contributes to the overall stabilization of microtubules. |

| Dynamicity | Potently suppressed | Considered the most potent suppressor of microtubule dynamics discovered. |

Cellular Effects at the Molecular Level

Induction of Cell Cycle Arrest in G2/M Phase

The disruption of microtubule function by cryptophycin-1 has profound consequences for cell division. Microtubules are the primary components of the mitotic spindle, the apparatus responsible for segregating chromosomes into daughter cells. By destabilizing microtubules and suppressing their dynamics, cryptophycin-1 prevents the formation of a correct, functional mitotic spindle. nih.gov

This leads to the activation of a crucial cellular surveillance mechanism, the spindle assembly checkpoint. The ultimate cellular outcome is a potent and sustained arrest of the cell cycle in the G2/M phase. nih.gov This arrest at picomolar concentrations is a hallmark of cryptophycin's activity, as cells are unable to progress through mitosis and into anaphase. nih.govnih.govaacrjournals.org

Mechanisms of Apoptosis Induction

Prolonged mitotic arrest induced by agents like cryptophycin-1 is a strong signal for the cell to initiate programmed cell death, or apoptosis. wikipedia.orgnih.gov Treatment with cryptophycin-1 leads to rapid morphological changes consistent with apoptosis, including DNA strand breakage and fragmentation. nih.gov This process is executed by a family of cysteine proteases called caspases. aging-us.com

Research has shown that cryptophycin-1-induced apoptosis involves the activation of key effector caspases, including caspase-3 and caspase-7. nih.govnih.govaacrjournals.org Once activated, these caspases cleave a multitude of cellular substrates, leading to the systematic dismantling of the cell. aging-us.com The activation of caspase-3 is a central event in the apoptotic cascade triggered by cryptophycin-1. nih.gov Additionally, the apoptotic process is modulated by the Bcl-2 family of proteins, with evidence showing that cryptophycin can induce the inactivating hyperphosphorylation of Bcl-2. nih.govnih.gov

Spindle Checkpoint Activation (Mad2, BubR1)

The G2/M arrest triggered by cryptophycin-1 is a direct consequence of the activation of the Spindle Assembly Checkpoint (SAC). The SAC is a sophisticated cellular signaling pathway that monitors the attachment of microtubules to specialized protein structures on chromosomes called kinetochores. nih.govfrontiersin.org The checkpoint ensures that anaphase does not begin until all chromosomes are properly attached to the mitotic spindle.

By disrupting microtubule integrity, cryptophycin-1 ensures that kinetochores remain unattached or lack proper tension, which is the key signal that activates the SAC. nih.gov Central to this checkpoint are the proteins Mad2 (Mitotic Arrest Deficient 2) and BubR1 (Budding Uninhibited by Benzimidazole-Related 1). wikipedia.orghubrecht.eu

Upon checkpoint activation, Mad2 and BubR1 are recruited to the unattached kinetochores. wikipedia.org They become core components of the Mitotic Checkpoint Complex (MCC), which also includes Bub3 and the anaphase-promoting complex/cyclosome (APC/C) co-activator, Cdc20. frontiersin.orghubrecht.eu The MCC directly binds to and inhibits the APC/C, a ubiquitin ligase whose activity is required for the degradation of proteins that hold sister chromatids together. nih.gov By inhibiting the APC/C, Mad2 and BubR1 prevent the cell from entering anaphase, thus sustaining the mitotic arrest that ultimately leads to apoptosis. nih.gov Mad2 and BubR1 have been shown to work synergistically to inhibit the APC/C, ensuring a robust checkpoint response. nih.gov

Compound Names Mentioned

Table 2: List of Compounds

| Compound Name |

|---|

| Cryptophycin-1 |

| Vinblastine |

| Bcl-2 |

| Caspase-3 |

| Caspase-7 |

| Mad2 (Mitotic Arrest Deficient 2) |

| BubR1 (Budding Uninhibited by Benzimidazole-Related 1) |

| Bub3 |

| Cdc20 |

Bcl-2 Deactivation and Hyperphosphorylation

The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of apoptosis, functioning to inhibit cell death. nih.govfrontiersin.org The anti-apoptotic effect of Bcl-2 can be neutralized through post-translational modifications, particularly phosphorylation. nih.gov Agents that disrupt microtubule dynamics have been shown to induce the phosphorylation of Bcl-2. nih.gov Cryptophycins, including analogs structurally related to Cryptophycin 175, are potent inducers of this process. nih.gov

Research on human non-small-cell lung carcinoma (NSCLC) H460 cells, which have high expression levels of Bcl-2, demonstrated that cryptophycins are exceptionally potent at inducing Bcl-2 phosphorylation. nih.gov In one study, exposure of H460 cells to cryptophycin 52 and cryptophycin 55 led to Bcl-2 phosphorylation at nanomolar concentrations far lower than those required for other microtubule-targeting agents like paclitaxel (B517696) and vinblastine. nih.gov The hyperphosphorylated form of Bcl-2 becomes evident after extended exposure. nih.gov This hyperphosphorylation is proposed to inactivate the protective function of Bcl-2, thereby lowering the threshold for apoptosis. unipa.it For instance, hyperphosphorylation at specific residues like threonine 69 and serine 87 has been suggested to inactivate Bcl-2 and disrupt its interaction with the pro-apoptotic protein Bax.

The c-Jun NH2-terminal kinase (JNK) signaling pathway has been implicated in the hyperphosphorylation of Bcl-2 in response to various microtubule inhibitors, including cryptophycins. aacrjournals.org Studies with cryptophycin 52 showed a strong correlation between a sustained increase in JNK phosphorylation and the induction of apoptosis. aacrjournals.orgnih.gov This suggests that cryptophycin-induced microtubule disruption triggers a signaling cascade involving JNK, which in turn leads to the inactivating hyperphosphorylation of Bcl-2, thus promoting programmed cell death. aacrjournals.org The enhanced cytotoxicity of cryptophycins in Bcl-2-negative cells compared to Bcl-2-positive cells further indicates that pathways involving Bcl-2 phosphorylation are a significant component of cryptophycin-induced cell death. nih.gov

| Compound | Concentration for Initial Phosphorylation (4h exposure) | Concentration for Hyperphosphorylation (24h exposure) |

|---|---|---|

| Cryptophycin 52 | 0.05 nM | 0.25 nM |

| Cryptophycin 55 | 0.25 nM | 0.25 nM |

| Vinblastine | 5 nM | 50 nM |

| Paclitaxel | 50 nM | 50 nM |

Caspase Cascade Engagement (ICE/CED-3 Proteases)

The execution phase of apoptosis is mediated by a family of cysteine proteases known as caspases. ijpp.com These enzymes are homologous to the mammalian Interleukin-1β converting enzyme (ICE) and the C. elegans cell death protein, CED-3, and are therefore often referred to as ICE/CED-3 proteases. ijpp.comnih.gov Caspases exist as inactive zymogens (procaspases) within the cell and are activated through a proteolytic cascade in response to apoptotic signals. ijpp.com Cryptophycins trigger apoptosis by engaging this caspase cascade. aacrjournals.orgnih.gov

Studies have shown that treatment with cryptophycins leads to the activation of key caspases. aacrjournals.orgnih.gov For example, Cryptophycin 1 was found to activate caspase-3 (also known as CPP32), a critical executioner caspase belonging to the ICE/CED-3 family. nih.gov Similarly, research on cryptophycin 52 in human prostate cancer cells demonstrated the proteolytic processing and activation of the executioner caspases-3 and -7. aacrjournals.orgnih.gov The activation of these caspases results in the cleavage of crucial cellular substrates, such as poly(ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis. aacrjournals.orgnih.gov

The caspase cascade involves both initiator caspases and executioner caspases. Initiator caspases, such as caspase-8 and caspase-9, are activated by specific upstream signals and are responsible for activating the downstream executioner caspases. cellmolbiol.orgresearchgate.net Caspase-8 is a key initiator caspase in the extrinsic (death receptor-mediated) pathway of apoptosis. cellmolbiol.orgnih.gov The activation of caspase-3 and -7 by cryptophycin 52 points to the engagement of this hierarchical protease cascade, ultimately leading to the systematic dismantling of the cell. aacrjournals.orgnih.gov The role of caspases in cryptophycin-induced death is significant, as pan-caspase inhibitors have been shown to effectively reduce apoptosis in certain cell lines treated with cryptophycin 52. aacrjournals.org However, the dependence on caspases can be cell-type specific, suggesting that cryptophycins may induce apoptosis through multiple, sometimes redundant, pathways. aacrjournals.orgnih.gov

Inhibition of GTPase Activity Associated with Microtubule Ends

Cryptophycins exert their primary effect by interacting with tubulin, the protein subunit of microtubules. wikipedia.orgnih.gov This interaction disrupts microtubule dynamics, which is essential for cell division. wikipedia.orgacs.org One of the specific molecular mechanisms involved in this disruption is the inhibition of tubulin's intrinsic GTPase activity. researchgate.net

Tubulin is a GTPase, and the hydrolysis of guanosine triphosphate (GTP) to guanosine diphosphate (B83284) (GDP) at the β-tubulin subunit is a critical event in microtubule dynamics. This GTP hydrolysis is associated with the transition of microtubules from a stable, growing state to an unstable, shrinking state. By influencing this activity, microtubule-targeting agents can profoundly alter microtubule stability.

Structure Activity Relationship Sar Studies and Analog Design for Cryptophycins

Modular Structural Dissection into Units A, B, C, and D

Unit A: A phenyloctenoic acid derivative. mdpi.comresearchgate.net

Unit B: A 3-chloro-O-methyl-D-tyrosine residue. mdpi.comresearchgate.net

Unit C: A β-amino acid, which is either β-alanine or (R)-α-methyl-β-alanine in naturally occurring cryptophycins. core.ac.uk

Unit D: An α-hydroxy carboxylic acid, commonly L-leucic acid. core.ac.ukmdpi.com

These units are linked together through amide and ester bonds to form the characteristic 16-membered ring. core.ac.ukmdpi.com

Significance of Functional Groups for Biological Activity

SAR studies have revealed that specific functional groups and stereochemical configurations within the cryptophycin (B1240208) scaffold are critical for their potent cytotoxic effects.

Role of the Epoxide Moiety in Unit A

The epoxide group in Unit A is a key determinant of the high biological activity of cryptophycins. core.ac.uknih.gov While it was initially thought that the epoxide might form a covalent bond with tubulin, it is now generally accepted that its presence is crucial for maintaining a conformation that allows for high-affinity binding, though it is not opened. core.ac.uk

The integrity and stereochemistry of the epoxide are paramount. nih.gov The natural (R,R)-configuration of the β-epoxide is essential for maximal potency. core.ac.uk Any alteration to this configuration leads to a dramatic loss of cytotoxicity. For instance:

The (S,S)-configured α-epoxide is approximately 6,000 times less active. core.ac.uk

The (S,R)-configured cis-epoxide is 8,000 times less active. core.ac.uk

The (R,S)-isomer is a staggering 72,500 times less active. core.ac.uk

Hydrolysis of the epoxide to the corresponding diol results in a 500-fold reduction in in vitro cytotoxicity. core.ac.uk Interestingly, conversion of the epoxide to its corresponding halohydrins, such as chlorohydrins, can retain or even increase in vivo bioactivity, though these derivatives can be unstable. core.ac.ukresearchgate.net This has led to the development of more stable prodrugs, like glycinate (B8599266) esters of the chlorohydrins. researchgate.netresearchgate.net

Impact of Substituents on Unit B and Unit D

Unit B: The native 3-chloro-O-methyl-D-tyrosine building block is largely indispensable for high biological activity. core.ac.uk Modifications to this unit generally lead to less active analogs. core.ac.uk

Chloro and O-methyl groups: Both the chloro substituent and the O-methyl group are important for the in vivo activity of cryptophycin-1. researchgate.net Omission of the chloro group leads to an eightfold decrease in bioactivity, while removing both the O-methyl and chloro groups causes a significant drop in cytotoxicity. core.ac.uk

Phenyl Ring Substituents: Replacing the 3-chloro-4-methoxyphenyl residue with an unsubstituted phenyl ring results in an eightfold decrease in bioactivity. core.ac.uk Introducing an additional chloro substituent at the ortho-position to the methoxy (B1213986) group also leads to a significant loss of activity. core.ac.uk However, some modifications are tolerated. For example, replacing the para-methoxy group with a hydroxyl group reduces cytotoxicity by only about one order of magnitude. nih.gov

Unit D: This unit is considered the most amenable to modification, as its substituents are not directly involved in interactions with tubulin. nih.gov This makes it an attractive site for attaching linkers for drug conjugates. nih.gov While the natural L-configuration of the α-hydroxy acid is common, a cryptophycin-24 analog with an (R)-configured Unit D was found to be nearly as potent as the natural parent compound. core.ac.uk However, replacing the alkyl side chain with an achiral α,α-disubstituted fragment led to a 40,000-fold reduction in bioactivity, suggesting the side chain is involved in tubulin binding. core.ac.uk

Chemical Modifications for Improved Aqueous Stability

A significant challenge with some potent cryptophycin analogs, such as the chlorohydrins, is their instability in aqueous solutions. mdpi.comresearchgate.net To address this, more stable derivatives have been synthesized. A key strategy has been the esterification of the chlorohydrin's hydroxyl group with glycine (B1666218) to form stable glycinate esters. researchgate.net These glycinate derivatives, such as cryptophycin-309, not only exhibit improved chemical stability and aqueous solubility but also retain the high antitumor activity of the parent chlorohydrin. researchgate.net These compounds can be considered prodrugs that are converted to the active epoxide form in vivo. core.ac.uk Another approach to enhance metabolic stability involved introducing a geminal dimethyl group in Unit C, as seen in the clinical candidate cryptophycin-52, which makes the ester linkage between Units C and D more resistant to hydrolysis. researchgate.netnih.gov

Synthetic Chemistry Approaches to Cryptophycins and Their Analogs

Convergent Total Synthesis Methodologies

The molecular architecture of cryptophycins, comprising four distinct building blocks (Units A, B, C, and D), makes them ideal candidates for convergent synthesis strategies. nih.govresearchgate.netthieme-connect.de This approach involves the independent synthesis of key fragments of the molecule, which are then coupled together in the later stages of the synthesis. This method is generally more efficient and allows for greater flexibility in creating analogs compared to a linear synthesis. For cryptophycins, syntheses often involve the coupling of two major precursors, such as an A-B fragment and a C-D fragment, or the sequential assembly of the four individual units. nih.govgoogle.comnih.govcapes.gov.br

Cryptophycin (B1240208) 175 is characterized as the O-methyl analog of cryptophycin-45, with the structural variation located in Unit B. researchgate.netresearchgate.netresearchgate.net Therefore, convergent syntheses targeting this specific compound would utilize a common Unit A, C, and D synthetic pathway shared with other cryptophycins, while incorporating a uniquely synthesized O-methylated Unit B fragment.

Fragment Coupling Strategies

The assembly of the linear depsipeptide precursor to the cryptophycin macrocycle is achieved through a series of reliable esterification and amidation reactions. The choice of coupling reagent is critical to ensure high yields and avoid racemization at stereogenic centers. Several methods have been successfully employed to link the constituent hydroxy and amino acid units.

Yamaguchi esterification and Steglich esterification are frequently used methods for forming the ester linkages between the fragments, for instance, between Unit D and Unit C, and between Unit B and Unit A. nih.govbeilstein-journals.org For the formation of amide bonds, such as the one linking Unit C and Unit B, standard peptide coupling protocols are utilized. nih.govchemistryviews.org These strategies are fundamental to constructing the linear seco-cryptophycin chain before the critical macrocyclization step.

A summary of common coupling reactions is presented below:

| Coupling Type | Reagents | Bond Formed | Reference |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, DMAP | Ester | nih.govbeilstein-journals.org |

| Steglich Esterification | EDC·HCl, DMAP | Ester | beilstein-journals.org |

| Amidation | Peptide coupling reagents (e.g., PyBOP, DPPA) | Amide | google.comcapes.gov.br |

| Stille Coupling | Organostannane, Pd catalyst | C-C (styryl) | capes.gov.br |

| Suzuki Coupling | Boronic acid/ester, Pd catalyst | C-C (styryl) | nih.govnih.gov |

| Wadsworth-Emmons | Phosphonate ester, Base | C=C (styryl) | capes.gov.br |

Macrocyclization Techniques (e.g., Ring-Closing Metathesis, Amidation)

The final and often most challenging step in the total synthesis of cryptophycins is the macrocyclization of the linear precursor to form the 16-membered ring. beilstein-journals.org The efficiency of this step is highly dependent on the chosen strategy, the specific substrate, and the reaction conditions, which must overcome unfavorable entropic factors. mdpi.com

Ring-Closing Metathesis (RCM): A prominent and powerful strategy for cryptophycin synthesis is the use of ruthenium-based catalysts, such as Grubbs catalysts, to perform Ring-Closing Metathesis. nih.govbeilstein-journals.org This reaction forms the C2'-C3' double bond within Unit A, typically from a linear precursor containing terminal alkenes. chemistryviews.orgacs.org RCM has been reliably used to achieve good yields of the macrocyclic ring. beilstein-journals.org

Macrolactamization/Amidation: A more "classical" approach to cyclization involves the formation of an amide bond within the macrocycle, a method known as macrolactamization. beilstein-journals.orgnih.gov This strategy is often employed when RCM is incompatible with other functional groups present in the molecule. beilstein-journals.org Reagents such as diphenyl phosphorazidate (DPPA) are used to facilitate the intramolecular amide bond formation, typically between the N-terminus of Unit C and the C-terminus of Unit B. capes.gov.br

Chemoenzymatic Macrocyclization: An innovative approach utilizes the cryptophycin thioesterase (CrpTE) enzyme, which naturally catalyzes the cyclization step in the biosynthesis of cryptophycins. nih.govbeilstein-journals.org This biocatalytic method has demonstrated high efficiency and remarkable tolerance for structural variations in the linear substrate, making it a powerful tool for generating diverse cryptophycin analogs. beilstein-journals.org

Asymmetric Synthesis for Stereocontrol

The biological activity of cryptophycins is exquisitely dependent on their absolute stereochemistry. Unit A alone contains four stereogenic centers that must be precisely controlled during synthesis. nih.govresearchgate.net Therefore, asymmetric synthesis methodologies are paramount for producing enantiomerically pure and biologically active material.

Catalytic Asymmetric Dihydroxylation Applications

A cornerstone in the stereocontrolled synthesis of the cryptophycin Unit A is the Sharpless Asymmetric Dihydroxylation (AD). acs.orgnih.govacs.org This powerful reaction is used to introduce the first two stereogenic centers at what will become the C6 and C7 positions. nih.govresearchgate.netnih.gov The AD reaction of a styrenyl precursor proceeds with high diastereoselectivity to produce a syn-1,2-diol. acs.org This diol is a crucial intermediate, as it not only establishes two of the required stereocenters but also serves as the direct precursor for the essential epoxide moiety. nih.govacs.orgnih.gov The high stereoselectivity of the AD reaction is a significant advantage over direct epoxidation methods, which often suffer from poor diastereoselectivity. acs.orgnih.govacs.org

| Reaction | Key Reagent(s) | Stereocenters Introduced | Key Feature | Reference |

| Sharpless Asymmetric Dihydroxylation | (DHQD)2PHAL, K2OsO2(OH)4 | C6, C7 | High diastereoselectivity; creates diol precursor for epoxide | nih.govacs.orgacs.org |

Stereoselective Epoxide Formation

The β-epoxide in Unit A is critical for the potent cytotoxicity of cryptophycins. nih.gov While direct epoxidation of the corresponding alkene is possible, it often results in a mixture of α- and β-epoxide diastereomers, necessitating difficult separation. acs.orgnih.govacs.org

To circumvent this, a more stereospecific, multi-step transformation of the diol intermediate (from the AD reaction) into the epoxide is widely used. beilstein-journals.orgacs.org This sequence typically involves the formation of a cyclic orthoester, followed by conversion to a bromohydrin formate, and subsequent base-mediated ring closure to yield the desired β-epoxide with high stereochemical fidelity. beilstein-journals.org

Alternative methods for stereoselective epoxidation include the use of an asymmetric Corey-Chaykovsky-type reaction to form the epoxide group. chemistryviews.org Furthermore, biocatalytic approaches utilizing the native cryptophycin P450 epoxidase (CrpE) have been developed. This enzyme specifically installs the β-epoxide in a regio- and stereospecific manner, offering a highly efficient alternative to chemical methods. beilstein-journals.orgnih.gov

Development of Conjugable Cryptophycin Analogs

While natural cryptophycins are exceptionally potent, their clinical development as standalone agents has been hampered. provendis.info This has shifted focus towards their use as toxic payloads in drug conjugates, such as Antibody-Drug Conjugates (ADCs) or Small Molecule-Drug Conjugates (SMDCs). beilstein-journals.orgresearchgate.net A significant challenge is that natural cryptophycins lack a suitable functional group, or "handle," for covalent attachment to a linker and homing device (e.g., an antibody). researchgate.netbeilstein-journals.org

To address this, extensive synthetic efforts have been directed at creating analogs with strategically placed functional groups (e.g., amino, carboxyl, or hydroxyl groups) that allow for conjugation without significantly diminishing the molecule's cytotoxicity. beilstein-journals.orgchemistryviews.org These modifications have been successfully introduced at various positions, including the para-position of the phenyl ring in Unit A and on different parts of Unit B. researchgate.netbeilstein-journals.org For example, a p-(aminomethyl)phenyl aza-cryptophycin analog was specifically designed for antibody conjugation. chemistryviews.org The development of these conjugable analogs is a critical step in harnessing the therapeutic potential of the cryptophycin scaffold for targeted cancer therapy. provendis.info

Strategies for Introducing Bioconjugation Handles

The potent cytotoxicity of cryptophycins has driven efforts to develop them as payloads for antibody-drug conjugates (ADCs) and other targeted delivery systems. provendis.infobeilstein-journals.org A critical aspect of this endeavor is the introduction of a functional group, or "handle," onto the cryptophycin molecule that allows for stable, covalent attachment to a targeting moiety, such as an antibody, without significantly diminishing its biological activity. beilstein-journals.orgresearchgate.net Researchers have explored various synthetic strategies to modify the four building blocks of the cryptophycin scaffold—units A, B, C, and D—to incorporate these conjugation handles. researchgate.net

Early structure-activity relationship (SAR) studies, combined with later X-ray crystallographic analysis of tubulin-bound cryptophycin, have provided a rational basis for selecting modification sites. researchgate.netnih.govnih.gov These studies have indicated that certain positions on the cryptophycin molecule are more amenable to chemical alteration than others. nih.gov Specifically, unit D has been identified as a promising site for modification as its substituents are not deeply involved in the interactions with tubulin. nih.gov

Several key strategies have emerged for introducing handles suitable for bioconjugation:

Modification of Unit A: The aromatic ring of unit A has been a target for introducing functional groups. One notable example involves the development of a p-(aminomethyl)phenyl aza-cryptophycin analogue. chemistryviews.org In this approach, the native benzyl (B1604629) group of unit A is replaced with a synthetic fragment bearing a primary amine, which can serve as a point of attachment for a linker. chemistryviews.org This modification, part of a more complex synthesis that also involved replacing an ester linkage with a more stable amide bond, was designed specifically for antibody conjugation. chemistryviews.org

Modification of Unit B: The D-tyrosine-derived unit B has also been explored as a potential conjugation site. Syntheses have been developed to introduce amino groups into unit B. beilstein-journals.orgresearchgate.net For instance, analogues with m-chloro-p-(methylamino) and p-(dimethylamino) functionalities have been synthesized to serve as payloads for drug conjugates. beilstein-journals.org These modifications provide a nucleophilic handle for reaction with a linker entity.

Modification of Unit D: Based on structural insights, unit D, which is natively 2-hydroxyisocaproic acid (leucic acid), has been identified as a highly suitable position for installing conjugation handles. researchgate.netnih.gov This region of the molecule is solvent-exposed and less critical for tubulin binding, allowing for a wider range of modifications without a significant loss of cytotoxicity. nih.gov A versatile synthetic route has been developed to create an array of new cryptophycin analogues with modifications in unit D. researchgate.netnih.gov These derivatives incorporate a broad spectrum of functional groups used for conjugation, including amino, hydroxyl, carboxyl, and sulfur-containing moieties. researchgate.netnih.gov Derivatives containing lipophilic groups with low steric demand, such as alkylated amino groups, have been shown to exhibit potent, low picomolar cytotoxicity. researchgate.net

Chemoenzymatic Synthesis of Derivatized Cryptophycins

A powerful and versatile approach for generating novel cryptophycin analogues involves the integration of chemical synthesis with enzymatic catalysis, a field known as chemoenzymatic synthesis. nih.govacs.orgnih.gov This strategy leverages the remarkable specificity and efficiency of enzymes from the cryptophycin biosynthetic pathway to perform key chemical transformations on synthetically prepared precursors. nih.govumich.edu This method provides an alternative to purely synthetic routes, which can be lengthy and complex. chemistryviews.org

The key enzymes harnessed for this purpose are the Cryptophycin Thioesterase (CrpTE) and the Cryptophycin Epoxidase (CrpE) . nih.govacs.org In the natural biosynthesis, CrpTE is responsible for the crucial macrocyclization step, converting a linear precursor (seco-cryptophycin) into the 16-membered ring of the cryptophycin core. nih.gov Following this, CrpE, a cytochrome P450 enzyme, catalyzes the stereospecific epoxidation of the styrenyl double bond in unit A to produce the final, highly potent cryptophycin. nih.govacs.org

The chemoenzymatic drug development strategy typically involves the following steps:

Chemical Synthesis of Linear Intermediates: A scalable chemical synthesis is first employed to create modified linear precursors, often referred to as seco-cryptophycin chain elongation intermediates. nih.govacs.org This allows for the late-stage diversification of different units of the cryptophycin structure. For example, new heterocyclic aromatic groups can be introduced as alternatives to the native benzyl group of unit A. nih.govnih.gov These linear intermediates are often activated as N-acetylcysteamine (NAc) thioesters to facilitate the subsequent enzymatic reaction. nih.govacs.org

Enzymatic Macrocyclization: The synthetic NAc-activated linear substrates are then subjected to the standalone CrpTE enzyme. nih.govnih.gov CrpTE has demonstrated exceptional flexibility, successfully catalyzing the macrocyclization of a wide range of "unnatural" substrates that possess altered electronics or different functional groups. nih.govacs.org This enzymatic step is highly regio- and stereospecific. nih.gov

Enzymatic Epoxidation: The resulting macrocyclic compounds can then be evaluated as substrates for the CrpE P450 enzyme. nih.govacs.org This second enzymatic step introduces the β-epoxide functionality, which is often crucial for maximal cytotoxic potency. nih.gov The ability of CrpE to generate epoxidized products from these novel macrocycles provides further insight into the enzyme's substrate tolerance. acs.orgnih.gov

This chemoenzymatic approach has proven to be a valuable tool in the medicinal chemistry toolbox for creating libraries of new cryptophycin analogues. nih.govresearchgate.net It has enabled the production of derivatives with modified unit A variants, including those with 3-pyridyl, 4-pyridyl, or 4-methyl pyrazole (B372694) groups, and gem-dimethyl modifications in unit C to improve metabolic stability. nih.gov The inherent flexibility of CrpTE and CrpE allows for the generation of structurally diverse cryptophycins that would be challenging to access through total synthesis alone, thereby facilitating the exploration of new structure-activity relationships and the development of improved anticancer agents. nih.govumich.edu

Preclinical Pharmacological and Biological Activity of Cryptophycin Analogs

In Vitro Cytotoxicity and Antiproliferative Potency

The in vitro activity of cryptophycin (B1240208) analogs is marked by exceptionally high potency against a wide range of cancer cell lines.

Cryptophycin analogs have demonstrated significant cytotoxic effects in various human tumor cell lines, often with IC₅₀ values in the picomolar to low nanomolar range. Cryptophycin-1, a parent compound of the family, is profoundly potent, with IC₅₀ values of 4.58 pM against KB (human cervical carcinoma) cells. core.ac.uk Studies have shown that even at picomolar concentrations, cryptophycins can arrest the cell cycle in the G₂/M phase. mdpi.com Cryptophycin-1 has also been shown to inhibit the growth of murine lymphocytic leukemia cells (L1210). mdpi.com The analog Cryptophycin-176 exhibited IC₅₀ values in the range of 1.3–1.6 x 10⁻² µM against human tumor cell lines including KB (cervical carcinoma), LoVo (colon carcinoma), and SKOV3 (ovarian cancer). frontiersin.org Another synthetic analog, Cryptophycin-52, showed an IC₅₀ of 0.1 ng/ml against the THP-1 human leukemia cell line. nih.gov

Table 1: In Vitro Cytotoxicity of Cryptophycin Analogs in Human Tumor Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ Value |

| Cryptophycin-1 | KB | Cervical Carcinoma | 4.58 pM core.ac.uk |

| Cryptophycin-1 | LoVo | Colon Carcinoma | 7.63 pM core.ac.uk |

| Cryptophycin-176 | KB | Cervical Carcinoma | 1.3–1.6 x 10⁻² µM frontiersin.org |

| Cryptophycin-176 | LoVo | Colon Carcinoma | 1.3–1.6 x 10⁻² µM frontiersin.org |

| Cryptophycin-176 | SKOV3 | Ovarian Cancer | 1.3–1.6 x 10⁻² µM frontiersin.org |

| Cryptophycin-52 | THP-1 | Leukemia | 0.1 ng/ml nih.gov |

The antiproliferative potency of cryptophycins is substantially greater than that of many established antimitotic agents used in oncology. Reports indicate that cryptophycins can be 100 to 1000 times more potent than agents like paclitaxel (B517696) and vinblastine (B1199706). core.ac.ukmdpi.com For example, Cryptophycin-1 demonstrated an IC₅₀ of 20 pM against L1210 murine leukemia cells, whereas dolastatin 10 had an IC₅₀ of 0.5 nM in the same cell line. researchgate.net Furthermore, the phosphorylation of the anti-apoptotic protein Bcl-2 induced by Cryptophycin-52 is reportedly three orders of magnitude higher than that induced by paclitaxel. core.ac.uk This superior potency highlights the potential of the cryptophycin scaffold in developing powerful anticancer agents.

Assessment in Human Tumor Cell Lines (e.g., Cervical Carcinoma, Leukemia)

Efficacy Against Multidrug-Resistant (MDR) Cell Lines

A significant attribute of cryptophycins is their ability to maintain high cytotoxicity against cancer cell lines that have developed multidrug resistance (MDR). core.ac.ukresearchgate.net

Multidrug resistance in cancer is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein (MRP). mdpi.comnih.gov These proteins actively transport chemotherapeutic drugs out of the cancer cell, reducing their intracellular concentration and effectiveness. scirp.orgmdpi.com Cryptophycins have shown a remarkable ability to overcome this resistance. core.ac.uk Their biological activity is not significantly affected by P-gp, a common efflux pump found in MDR cancer cells. core.ac.ukacs.org

The primary mechanism for this circumvention appears to be related to the drug's interaction with its intracellular target, tubulin. Cryptophycins exhibit a very high affinity for tubulin, forming stable drug-tubulin complexes. core.ac.uk This high-affinity binding sequesters the drug, resulting in a low concentration of free cryptophycin within the cell. Consequently, the drug is not an efficient substrate for efflux by P-gp, allowing it to remain inside the cell and exert its cytotoxic effects. core.ac.uk The potency of Cryptophycin-52 was shown to be minimally affected in multidrug-resistant cells compared to their sensitive parental lines, making it less sensitive to MDR mechanisms than other antimitotic agents like paclitaxel and vinblastine. researchgate.net

The cellular uptake of cryptophycin analogs is rapid and efficient. core.ac.uk Studies using a radiolabeled version of Cryptophycin-52 (³H-CP-52) in THP-1 leukemia and H-125 lung tumor cells showed that uptake reached a maximum within 20 minutes. nih.gov Dissociation experiments indicated that the interaction with target cells is largely irreversible, suggesting high-affinity binding to specific cellular sites. nih.gov

The uptake process appears to be saturable; as the concentration of ³H-CP-52 increased, uptake reached a plateau. nih.gov This suggests a carrier-mediated transport mechanism rather than simple diffusion. The maximal uptake of Cryptophycin-52 was estimated to be 27 ng/10⁵ cells for THP-1 cells and 136 ng/10⁵ cells for H-125 cells. nih.gov This rapid uptake and strong intracellular retention contribute to the compound's high potency.

Circumvention of P-Glycoprotein (P-gp) and MRP Efflux Mechanisms

In Vivo Antitumor Efficacy in Preclinical Animal Models

The potent in vitro activity of cryptophycins has been translated into significant antitumor efficacy in preclinical animal models. Various studies have demonstrated the ability of cryptophycin analogs and their conjugates to inhibit tumor growth in vivo. For instance, a conjugate of cryptophycin and acetazolamide (B1664987) showed a moderate antitumor effect, delaying the growth of SKRC-52 renal cell carcinoma xenografts in nude mice. mdpi.comacs.orgacs.org Other preclinical efficacy studies using glycinate (B8599266) esters of Cryptophycin-309 and Cryptophycin-249 have been conducted in mouse and human tumor models. nih.gov In some cases, treatment with cryptophycin derivatives has led to complete tumor remission in nude mice bearing human breast carcinoma MX-1 xenografts. science.gov These findings underscore the in vivo potential of this class of compounds.

Based on a comprehensive search of available scientific literature, there is insufficient data to generate an article on the chemical compound “Cryptophycin 175” that adheres to the requested detailed outline.

The existing research on this compound is limited. It has been identified as a naturally occurring analog isolated from the cyanobacterium Nostoc sp. GSV 224. researchgate.netfrontiersin.org Its chemical structure is noted for having two chlorine atoms and a methoxyl group on the aromatic ring of its "unit B" component. frontiersin.org

However, there is no publicly available information regarding its preclinical evaluation in the specific areas required by the outline:

Activity Across Various Tumor Types (e.g., Breast, Pancreatic, Renal Cell Carcinoma):While general cytotoxic activity is a characteristic of the cryptophycin class, specific data on the efficacy of this compound against breast, pancreatic, or renal cell carcinoma models is not available.

Development of Analogs with Improved Therapeutic Indices in Preclinical Models:Information on the development of analogs specifically derived from this compound to improve its therapeutic index is absent from the scientific literature.

Due to the lack of specific preclinical data for this compound in these key areas, it is not possible to generate the thorough, informative, and scientifically accurate article as instructed.

Cellular and Molecular Resistance Mechanisms to Cryptophycins

Role of Drug Efflux Transporters in Cryptophycin (B1240208) Resistance

A predominant mechanism of multidrug resistance (MDR) in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. acs.org These transporters actively remove chemotherapeutic agents from the cell, reducing their intracellular concentration and thus their therapeutic effect.

While Cryptophycin 52 has been shown to be relatively insensitive to the common MDR transporters P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1), some analogues demonstrate a different profile. aacrjournals.orgnih.gov Research on synthetic analogues of Cryptophycin 52, particularly those modified in fragment A to improve aqueous solubility, revealed that these modifications can render them susceptible to P-gp-mediated efflux. aacrjournals.org The introduction of polar functional groups like amines and hydroxyl groups, while increasing potency and solubility, also made these analogues better substrates for the P-gp pump. aacrjournals.org This was observed in Adriamycin-resistant mammary adenocarcinoma cells (Mamm-17/Adr) that overexpress P-gp. aacrjournals.org

The resistance factor, which is the ratio of IC50 values for the MDR cell line to the non-resistant parental cell line, is a measure of the reduction in cytotoxicity due to resistance mechanisms. core.ac.uk Studies on various cell lines, including P-gp-expressing (HL-60/Vinc) and MRP1-expressing (HL-60/Adr) subclones, have shown that while cryptophycins are generally less affected by these transporters than drugs like paclitaxel (B517696) or vinca (B1221190) alkaloids, certain structural modifications can increase their susceptibility. core.ac.uknih.gov For instance, polar analogues of Cryptophycin 52 displayed reduced cytotoxicity against MDR tumor cell lines. core.ac.uk

It's hypothesized that the high affinity of cryptophycins for tubulin and the formation of stable drug-tubulin complexes result in low intracellular concentrations of free drug, making it a poor substrate for P-gp. core.ac.uk This could explain the high activity of many cryptophycins against MDR cell lines. core.ac.uk

Table 1: Impact of Drug Efflux Transporters on Cryptophycin Analogue Activity

| Cell Line | Resistance Mechanism | Effect on Cryptophycin 52 | Effect on Polar Analogues | Reference |

|---|---|---|---|---|

| Mamm-17/Adr | P-gp overexpression | Relatively insensitive | Increased resistance | aacrjournals.org |

| HL-60/Vinc | P-gp overexpression | Minimally affected | Reduced cytotoxicity | core.ac.uknih.gov |

| HL-60/Adr | MRP1 overexpression | Minimally affected | Not specified | core.ac.uknih.gov |

Target-Mediated Resistance Mechanisms

Alterations in the molecular target of cryptophycins, namely tubulin and the microtubule network, represent another significant class of resistance mechanisms. acs.org

Tubulin Mutations and Polymorphisms

Mutations in the genes encoding α- and β-tubulin subunits can lead to resistance to microtubule-targeting agents. nih.govuci.edu While most characterized drug-binding sites are on β-tubulin, mutations in α-tubulin have also been implicated in resistance. uci.eduaacrjournals.org For instance, resistance to HTI-286, a synthetic peptide that, like cryptophycins, binds to the vinca domain of tubulin, has been associated with a point mutation in α-tubulin. aacrjournals.org Although specific mutations conferring resistance to Cryptophycin 175 have not been extensively detailed in the provided context, the principle that mutations in tubulin can alter drug binding or microtubule stability is a well-established mechanism of resistance to this class of drugs. nih.gov

Alterations in Microtubule Dynamics and Regulatory Proteins

Cryptophycins exert their potent antimitotic effect by suppressing microtubule dynamics. nih.govcapes.gov.br They bind with high affinity to microtubule ends, stabilizing them and inhibiting both shortening and growing phases. nih.govcapes.gov.br Resistance can arise from alterations in the inherent dynamic instability of microtubules in cancer cells. nih.gov One model suggests that cells can acquire resistance to microtubule-stabilizing drugs by increasing their microtubule dynamics, thereby tolerating a higher degree of drug-induced suppression. nih.gov

Proteins that regulate microtubule dynamics also play a role in drug resistance. acs.org While not specifically detailed for this compound in the provided search results, alterations in microtubule-associated proteins (MAPs) like Tau and MAP4, and other regulatory proteins, can influence the sensitivity of cells to antimicrotubule agents. nih.gov

Tubulin Isotype Expression Modulation

Mammalian cells express multiple isotypes of both α- and β-tubulin, encoded by a multigene family. nih.gov These isotypes differ slightly in their amino acid sequences, which can affect their interaction with microtubule-targeting drugs and influence microtubule dynamics. nih.govnih.gov Altered expression patterns of β-tubulin isotypes have been linked to resistance to various antimicrotubule agents. acs.orgnih.gov For example, overexpression of the βIII-tubulin isotype is often associated with resistance to taxanes. While the specific role of tubulin isotype modulation in resistance to this compound is not explicitly detailed, it is recognized as a key mechanism of resistance to drugs that target the tubulin/microtubule system. acs.org

Table 2: Target-Mediated Resistance Mechanisms to Antimicrotubule Agents

| Resistance Mechanism | Description | Potential Relevance to Cryptophycins | Reference |

|---|---|---|---|

| Tubulin Mutations | Point mutations in α- or β-tubulin genes altering drug binding or microtubule stability. | Resistance to peptide inhibitors binding the vinca domain has been linked to α-tubulin mutations. | nih.govaacrjournals.org |

| Altered Microtubule Dynamics | Intrinsic changes in the dynamic instability of microtubules. | Resistance may arise from increased microtubule dynamics to counteract the suppressive effect of the drug. | nih.gov |

| Tubulin Isotype Modulation | Changes in the expression levels of different β-tubulin isotypes. | A recognized mechanism of resistance to microtubule-targeting drugs. | acs.orgnih.gov |

Cell Quiescence as a Contributing Factor in Resistance

Cell quiescence, a reversible state of cell cycle arrest in the G0 phase, is an increasingly recognized mechanism of resistance to chemotherapy. mdpi.comjci.org Since most chemotherapeutic agents, including antimitotic drugs like cryptophycins, target rapidly dividing cells, quiescent cancer cells are inherently less sensitive to their effects. jci.org

Quiescent cancer cells are characterized by low expression of proliferation markers like Ki-67 and can survive treatment, leading to tumor recurrence when they re-enter the cell cycle. mdpi.comjournaljcti.com The induction of a quiescent state can be a response to chemotherapy itself, further contributing to resistance. mdpi.comjci.org While the direct role of quiescence in resistance to this compound is not explicitly detailed in the provided search results, it is a plausible contributing factor, as cryptophycins' mechanism of action is dependent on cell cycle progression through mitosis. aacrjournals.orgnih.gov Therefore, a population of quiescent tumor cells would likely be resistant to the effects of this compound.

Advanced Research Methodologies and Analytical Techniques

Structural Biology Approaches

Structural biology has been instrumental in visualizing the interaction between Cryptophycin (B1240208) 175 and its molecular target, tubulin.

High-resolution X-ray crystallography has provided precise atomic details of the binding of cryptophycin derivatives to the αβ-tubulin heterodimer. A 2.2 Å resolution crystal structure of a potent cryptophycin derivative, cryptophycin-52uD(malate), in complex with tubulin revealed its binding to the maytansine (B1676224) site on β-tubulin. nih.govresearchgate.netresearchgate.net This high-resolution structure clarified conformational ambiguities present in earlier, lower-resolution studies. nih.gov

The crystallographic data demonstrated that the cryptophycin backbone adopts a less strained conformation upon binding and engages in more extensive hydrophobic and hydrogen-bond interactions with β-tubulin residues than previously thought. nih.gov Specifically, the ligand's carbonyl group was confirmed to interact with Asn101, and additional interactions with Asn102 and Val181 were identified, anchoring the molecule more firmly. nih.gov

Interestingly, these crystallographic studies also uncovered a second, lower-affinity binding site for cryptophycin on β-tubulin, termed the "βT5-loop site," which is located between the maytansine and vinca (B1221190) sites. nih.gov This novel site involves the T5-loop of β-tubulin, a critical region for nucleotide exchange and longitudinal tubulin contacts. nih.gov Cryptophycins are the first natural ligands identified to bind to this new site. nih.gov

| Crystallographic Data for Tubulin-Cryptophycin Complex | |

| PDB ID | 8R67 researchgate.net |

| Resolution | 2.2 Å nih.govresearchgate.net |

| Ligand | Cryptophycin-52uD(malate) researchgate.netresearchgate.net |

| Primary Binding Site | Maytansine site on β-tubulin nih.govresearchgate.net |

| Secondary Binding Site | βT5-loop site on β-tubulin nih.gov |

| Key Interacting Residues (Maytansine Site) | Asn101, Asn102, Val181 nih.gov |

Cryo-electron microscopy has been pivotal in studying the larger-scale conformational changes in tubulin induced by cryptophycins. Cryo-EM structures of cryptophycin-induced tubulin rings, determined at resolutions between 3.3 and 3.8 Å, revealed a distinct binding mode where cryptophycins longitudinally bridge two tubulin dimers. nih.gov This interaction involves helix H8 on α-tubulin and the maytansine site on the preceding β-tubulin. nih.gov

Specifically, cryo-EM studies of HeLa tubulin in complex with Cryptophycin-1 (the parent compound) and Cryptophycin-52 were resolved to 3.4 Å and 3.3 Å, respectively. pdbj.org These studies confirmed that binding occurs at the tubulin interdimer interface, partially overlapping with the maytansine binding site. pdbj.org The binding of cryptophycin induces significant curvature both within and between tubulin dimers, a conformation that is incompatible with the straight protofilaments required for the microtubule lattice. pdbj.org This induced curvature provides a structural basis for the compound's potent inhibition of microtubule polymerization. pdbj.org

Furthermore, analysis of cryptophycin-induced ring structures by cryo-EM showed them to be composed of eight αβ-tubulin dimers with 16-fold symmetry, forming a 24 nm diameter ring. nih.gov Fitting the tubulin dimer crystal structure into the cryo-EM density map indicated two points of curvature: a 13° intradimer bend and a 32° interdimer bend, demonstrating that drug binding to the β-subunit induces conformational changes that affect both subunits. nih.gov

| Cryo-EM Data for Tubulin-Cryptophycin Complexes | |

| Complex | HeLa-tubulin with Cryptophycin-1 pdbj.org |

| Resolution | 3.4 Å pdbj.org |

| Key Finding | Binding at the tubulin interdimer interface induces curvature. pdbj.org |

| Complex | HeLa-tubulin with Cryptophycin-52 pdbj.org |

| Resolution | 3.3 Å pdbj.org |

| Key Finding | Induces conformational changes in α- and β-tubulin, particularly helices H8 and H10. pdbj.org |

| Complex | Cryptophycin-induced tubulin rings nih.gov |

| Composition | Eight αβ-tubulin dimers nih.gov |

| Key Finding | Induces 13° intradimer and 32° interdimer bends. nih.gov |

Molecular dynamics (MD) simulations and docking studies have complemented experimental structural data by providing insights into the dynamic nature of the cryptophycin-tubulin interaction and predicting binding modes. pdbj.orgcore.ac.uknih.gov These computational methods have been used to verify the stability of peptide-tubulin complexes and to understand the energetic contributions to binding. core.ac.uknih.gov

Molecular docking simulations have successfully predicted that cryptophycins bind to the β-subunit of the tubulin heterodimer. core.ac.uk These studies suggest that the binding is largely entropy-driven, as the hydrophobic nature of the peptides leads to a reduction in the exposed hydrophobic surfaces of tubulin upon complex formation. core.ac.uk

MD simulations performed on tubulin complexes have helped to characterize the flexibility of interfaces, which is crucial for tubulin assembly. mdpi.com For instance, simulations of cryptophycin-tubulin complexes have been used to further characterize the binding observed in cryo-EM structures, confirming the stability of the observed interactions and conformational changes. pdbj.org Docking analyses have also been employed to compare the binding of new cryptophycin analogues to the known binding site of the parent compounds, guiding structure-activity relationship (SAR) studies. researchgate.net The binding affinity and interaction types are evaluated using scoring functions, such as the Vina score in AutoDock Vina, to rank potential analogues. amazonaws.combiorxiv.org

| Computational Analysis of Cryptophycin-Tubulin Interaction | |

| Methodology | Molecular Dynamics (MD) Simulations pdbj.orgmdpi.com |

| Key Insight | Confirmed stability of cryptophycin-induced conformational changes in tubulin. pdbj.org |

| Methodology | Protein-Protein Docking core.ac.uknih.gov |

| Key Insight | Identified the β-subunit as the primary binding site and suggested entropy-driven binding. core.ac.uk |

| Methodology | Cavity Detection-Guided Docking (e.g., CB-Dock) biorxiv.org |

| Key Insight | Predicts binding poses and affinities for new analogues at the colchicine (B1669291) or maytansine sites. biorxiv.org |

Cryo-Electron Microscopy (Cryo-EM) Studies

Biochemical and Biophysical Characterization

Biochemical and biophysical assays have been essential for quantifying the binding affinity and functional effects of Cryptophycin 175 on tubulin and microtubule dynamics.

Fluorescence anisotropy (or fluorescence polarization) is a powerful technique used to study molecular interactions in solution. horiba.combmglabtech.com The principle relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. horiba.com When a small fluorescent ligand binds to a large protein like tubulin, its tumbling rate slows down, leading to an increase in the polarization of its emitted fluorescence.